molecular formula C11H18N4O B7410801 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one

1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one

Cat. No.: B7410801
M. Wt: 222.29 g/mol
InChI Key: SIOZAJYHFINLLC-UHFFFAOYSA-N
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Description

1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring linked by a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one typically involves the nucleophilic substitution reaction between a piperidine derivative and a triazole derivative. One common method includes the reaction of 1-(chloromethyl)-4-(triazol-1-yl)piperidine with propan-1-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also enhance reaction rates and yields. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: N-oxides of the triazole ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The piperidine ring can interact with biological receptors, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(Triazol-1-ylmethyl)piperidine: Lacks the propanone group, making it less versatile in chemical reactions.

    4-(Triazol-1-ylmethyl)piperidine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    1-(Triazol-1-yl)piperidin-4-one: Contains a ketone group on the piperidine ring, altering its chemical properties.

Uniqueness: 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is unique due to the presence of both a triazole ring and a piperidine ring linked by a propanone group. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[4-(triazol-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-11(16)14-6-3-10(4-7-14)9-15-8-5-12-13-15/h5,8,10H,2-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOZAJYHFINLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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